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molecular formula C17H23Cl2N3OS B8377979 Naphtho(1,2-d)thiazol-2-amine, 4,5-dihydro-N-(2-(4-morpholinyl)ethyl)-, dihydrochloride CAS No. 118707-60-1

Naphtho(1,2-d)thiazol-2-amine, 4,5-dihydro-N-(2-(4-morpholinyl)ethyl)-, dihydrochloride

Cat. No. B8377979
M. Wt: 388.4 g/mol
InChI Key: JELZEJSUONHTAJ-UHFFFAOYSA-N
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Patent
US05378706

Procedure details

3.66 g of N-benzoyl-N'-(morpholinoethyl)thiourea are refluxed in 17.5 ml of a 2.5N solution of sodium hydroxide under a nitrogen atmosphere for 15 minutes. After cooling, concentrated hydrochloric acid is added until the pH is 7. A solution of 3 g of 2-bromo-1,2,3,4-tetrahydronaphthalen-1-one in 20 ml of ethanol is added and the mixture is refluxed for 1 hour. After evaporation of the solvent, the residue is neutralized by the addition of sodium bicarbonate and extraction is carried out twice with methylene chloride. The organic phase is dried over magnesium sulfate and chromatographed on a silica column by elution with a methylene chloride/methanol mixture (95/5 vol/vol).
Quantity
3.66 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH:9][C:10]([NH:12][CH2:13][CH2:14][N:15]1[CH2:20][CH2:19][O:18][CH2:17][CH2:16]1)=[S:11])(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Na+].[ClH:23].Br[CH:25]1[CH2:34]CC2C(=CC=CC=2)[C:26]1=O>C(O)C>[ClH:23].[ClH:23].[O:18]1[CH2:19][CH2:20][N:15]([CH2:14][CH2:13][NH:12][C:10]2[S:11][C:26]3[CH2:25][CH2:34][C:7]4[C:2](=[CH:3][CH:4]=[CH:5][CH:6]=4)[C:1]=3[N:9]=2)[CH2:16][CH2:17]1 |f:1.2,6.7.8|

Inputs

Step One
Name
Quantity
3.66 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NC(=S)NCCN1CCOCC1
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
BrC1C(C2=CC=CC=C2CC1)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
ADDITION
Type
ADDITION
Details
the residue is neutralized by the addition of sodium bicarbonate and extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
chromatographed on a silica column by elution with a methylene chloride/methanol mixture (95/5 vol/vol)

Outcomes

Product
Name
Type
Smiles
Cl.Cl.O1CCN(CC1)CCNC=1SC2=C(N1)C1=CC=CC=C1CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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